molecular formula C26H21ClN4O3S2 B3019495 N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 895100-28-4

N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B3019495
CAS RN: 895100-28-4
M. Wt: 537.05
InChI Key: QMCHLYNCMNJSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the exact compound is not described in the provided papers, similar compounds with benzothiazole, pyrimidine, and acetamide groups have been synthesized and studied for various biological activities, including antioxidant, antibacterial, and antitumor properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic structures such as uracil, benzothiazole, or quinoline, which are then modified through various reactions including acylation, alkylation, and condensation with different reagents to introduce additional functional groups . For example, the reaction of 6-methyluracil with 2-chloromethyltiiran followed by reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a tetrahydropyrimidine core .

Molecular Structure Analysis

The molecular structure and conformation of these compounds are often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. Conformational analysis using computer modeling can predict the behavior of these molecules in different environments, which is crucial for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive functional groups. The acetamide moiety can participate in further chemical transformations, and the heterocyclic components can engage in various interactions, including hydrogen bonding and pi-stacking, which are important for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and functional groups can significantly affect these properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. The heterocyclic rings in these molecules are known to contribute to their potential as drug candidates due to their ability to interact with biological targets .

properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c1-17-8-2-3-9-18(17)15-31-22-13-7-4-10-19(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-21-12-6-5-11-20(21)27/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCHLYNCMNJSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.